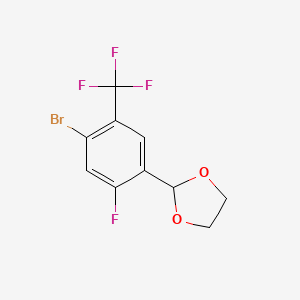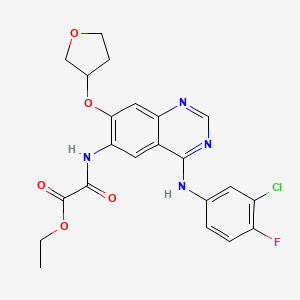![molecular formula C33H47Cl2N4Pd- B14779816 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- is a complex organometallic compound This compound is notable for its unique structure, which includes a palladium center coordinated with two distinct ligands: a bis(1-methylethyl)phenyl-imidazolylidene and a 1-(1-methylethyl)-1H-imidazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- typically involves the reaction of palladium precursors with the respective ligands under controlled conditions. One common method involves the use of palladium(II) chloride as the palladium source, which reacts with the ligands in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: Reduction reactions can lead to the formation of palladium(0) species, which are often more reactive.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can lead to a variety of palladium complexes with different ligands.
科学研究应用
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- has numerous applications in scientific research:
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Medicine: Research is ongoing into its use in drug development, particularly for its potential anticancer properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
作用机制
The mechanism by which Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis, but with different ligands.
Palladium(II) chloride: A simpler palladium compound often used as a precursor in the synthesis of more complex palladium catalysts.
Palladium(II) bis(benzonitrile) dichloride: A palladium complex with benzonitrile ligands, used in various catalytic applications.
Uniqueness
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties can enhance its catalytic activity and selectivity compared to other palladium complexes.
属性
分子式 |
C33H47Cl2N4Pd- |
|---|---|
分子量 |
677.1 g/mol |
IUPAC 名称 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;1-propan-2-ylimidazole |
InChI |
InChI=1S/C27H37N2.C6H10N2.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-6(2)8-4-3-7-5-8;;;/h9-21H,1-8H3;3-6H,1-2H3;2*1H;/q-1;;;;+2/p-2 |
InChI 键 |
NZIOHUVOGCDBIQ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)N1C=CN=C1.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


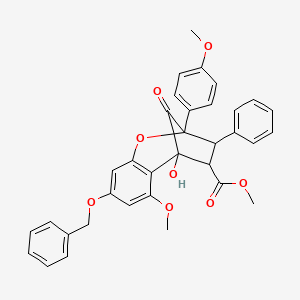

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
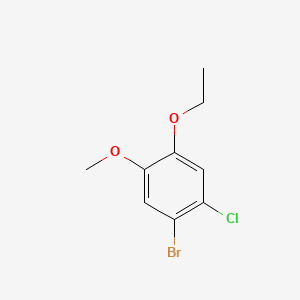
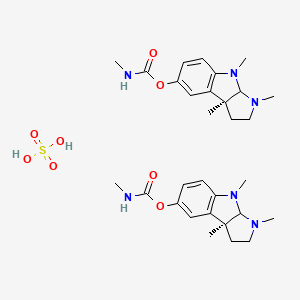

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)



